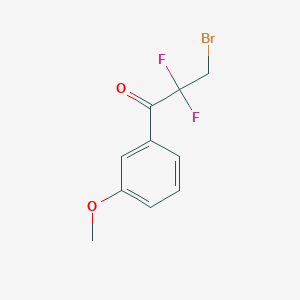

3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one

説明

特性

IUPAC Name |

3-bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O2/c1-15-8-4-2-3-7(5-8)9(14)10(12,13)6-11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJSXMJKALAUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C(CBr)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 3-methoxybenzaldehyde, which undergoes a series of reactions to introduce the bromine and difluoro groups.

Fluorination: The difluoro groups are introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Final Assembly: The final step involves the coupling of the brominated and fluorinated intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

化学反応の分析

Types of Reactions

3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

科学的研究の応用

3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The bromine and difluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Positional Isomers: Methoxy Substitution

Compound A : 3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one

- Molecular Formula : C₁₀H₉BrF₂O₂ (identical to the target compound).

- Key Difference : Methoxy group at the para position (C4) instead of meta (C3).

- Impact: Electronic Effects: The 4-methoxy group enhances resonance stabilization of the aromatic ring, increasing electron density at the carbonyl carbon compared to the 3-methoxy isomer. Collision Cross-Section (CCS): Predicted CCS values for adducts (e.g., [M+H]⁺: 156.6 Ų vs. target compound’s likely similar range) suggest minor differences in mass spectrometry behavior due to structural symmetry . Solubility: The para isomer may exhibit higher crystallinity due to symmetrical packing, reducing solubility in polar solvents compared to the meta isomer .

Halogen and Substituent Variants

Compound B : 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

- Molecular Formula : C₁₀H₁₀BrClO.

- Key Differences :

- Chlorine and methyl substituents replace difluoro and methoxy groups.

- Bromine at C2 instead of C3.

- Impact: Electrophilicity: The absence of fluorine reduces electron withdrawal, making the carbonyl less electrophilic.

Compound C : 1-(4-Chloro-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one

- Molecular Formula: C₁₆H₁₃ClFNO₂.

- Key Differences : Extended aromatic system with a propan-1-one bridge between two aryl groups.

- Impact :

Non-Fluorinated Analogs

Compound D : 2-Bromo-1-(4-methoxyphenyl)propan-1-one

- Molecular Formula : C₁₀H₁₁BrO₂.

- Key Difference : Lacks difluoro substitution at C2.

- Impact :

Physical Properties

| Property | Target Compound | Compound A (4-MeO) | Compound D (Non-Fluorinated) |

|---|---|---|---|

| Molecular Weight (g/mol) | 277.08 | 277.08 | 243.10 |

| Predicted CCS [M+H]⁺ (Ų) | ~156.6 (estimated) | 156.6 | Not reported |

| Solubility in DMSO | High | Moderate | High |

生物活性

3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one is characterized by the following features:

- A bromine atom at the 3-position.

- Two fluorine atoms at the 2,2-position.

- A methoxyphenyl group at the 1-position.

This unique structure may contribute to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

Research indicates that 3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures often possess antimicrobial effects. For instance, derivatives of aryl ketones have been noted for their antibacterial and antifungal activities .

- Anticancer Activity : The compound's structural attributes suggest potential anticancer properties. Related compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating that 3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one may also inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

The mechanisms through which 3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes related to cancer progression and microbial resistance. For example, inhibition of tubulin polymerization has been linked to anticancer activity in related structures .

- Receptor Modulation : The presence of the methoxy group might enhance binding affinity to certain receptors involved in cellular signaling pathways. Research on analogs suggests that modifications at the phenyl ring can significantly alter receptor interactions and downstream effects .

Table: Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Antimicrobial | Exhibited significant antibacterial activity. | |

| Anticancer | Induced apoptosis in cancer cell lines. | |

| Enzyme Inhibition | Inhibited tubulin polymerization in vitro. |

Detailed Research Insights

In a study focusing on the synthesis and evaluation of related compounds, researchers found that modifications at the aromatic ring significantly impacted biological activity. The introduction of halogen atoms (like bromine and fluorine) was associated with increased potency against specific microbial strains and cancer cell lines. These findings suggest that 3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one could be a promising candidate for further development as an antimicrobial or anticancer agent .

Q & A

Q. What are the common synthetic routes for 3-Bromo-2,2-difluoro-1-(3-methoxyphenyl)propan-1-one?

The synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. A plausible route includes:

Friedel-Crafts acylation : Introducing the ketone group to 3-methoxyphenyl derivatives using acyl halides.

Halogenation : Bromination at the α-position of the ketone using reagents like N-bromosuccinimide (NBS) under radical or photolytic conditions.

Fluorination : Substitution or difluorination at the β-position via halogen exchange (e.g., using DAST [diethylaminosulfur trifluoride]) or deoxyfluorination agents.

Key intermediates, such as 3,3-difluoro-1-(3-methoxyphenyl)propan-1-one, are critical for subsequent bromination . Reaction conditions (temperature, solvent polarity, and catalysts) must be optimized to avoid over-halogenation or side reactions .

Q. What characterization techniques are most effective for verifying the structure of this compound?

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy, bromine, fluorine). ¹⁹F NMR is critical for confirming difluoro environments .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).

- X-ray Crystallography : Resolves stereoelectronic effects and confirms spatial arrangement. Software like SHELX refines crystallographic data, particularly for fluorine-containing compounds, which exhibit strong anomalous scattering .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

Its electron-deficient aromatic ketone structure makes it a versatile precursor:

- Heterocyclic Synthesis : Forms fused rings (e.g., indoles, quinolones) via cycloaddition or condensation reactions.

- Cross-Coupling Reactions : Suzuki-Miyaura couplings leverage the bromine for biaryl linkages in drug candidates .

- Fluorine Bioisosteres : The difluoro group mimics metabolic stability of trifluoromethyl groups in target molecules .

Advanced Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). For example:

- Torsional Angles : X-ray structures reveal fixed dihedral angles in the solid state, while NMR may average signals due to rapid rotation.

- Electron Density Maps : SHELX-refined models clarify fluorine positioning, which DFT calculations might misrepresent due to basis set limitations .

- Thermal Motion Analysis : Anisotropic displacement parameters in crystallography distinguish static disorder from true conformational flexibility .

Q. What mechanistic insights guide the optimization of bromination in the presence of fluorine substituents?

Bromination at the α-position competes with potential β-elimination due to fluorine’s electronegativity. Key considerations:

- Radical vs. Ionic Pathways : NBS/light promotes radical bromination, minimizing elimination. Ionic pathways (e.g., HBr/AcOH) risk β-fluoride departure.

- Solvent Effects : Non-polar solvents (CCl₄) favor radical stability, while polar aprotic solvents (DMF) may accelerate ionic side reactions.

- Steric Shielding : Bulky groups adjacent to the reaction site improve regioselectivity .

Q. What strategies validate the compound’s biological activity in enzyme inhibition studies?

Covalent Binding Assays : Probe interactions via LC-MS/MS to detect adducts with catalytic residues (e.g., cysteine thiols).

Kinetic Analysis : Measure IC₅₀ shifts under varying fluorinated analog concentrations to assess competitive vs. non-competitive inhibition.

Molecular Docking : Align crystallographic data with enzyme active sites (e.g., cytochrome P450 isoforms) to predict binding modes .

Q. How do electronic effects of fluorine and bromine influence structure-activity relationships (SAR) in related analogs?

- Electron-Withdrawing Effects : Fluorine increases ketone electrophilicity, enhancing reactivity in nucleophilic additions. Bromine’s polarizability stabilizes transition states in SN2 reactions.

- Lipophilicity : Fluorine reduces logP relative to bromine, impacting membrane permeability.

- Meta-Substitution : The 3-methoxy group directs electrophilic substitution patterns, altering metabolite profiles .

Q. What computational methods are recommended for modeling fluorine’s anisotropic effects in crystallographic refinement?

- Hirshfeld Atom Refinement (HAR) : Accounts for fluorine’s elongated electron density in X-ray models.

- Multipole Refinement (e.g., SHELXL) : Improves accuracy for heavy atoms like bromine and light atoms like fluorine .

- DFT-Calculated Structure Factors : Cross-validate experimental data to correct for systematic errors in thermal motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。